4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

Medicinal Chemistry KRAS G12D Inhibitor Synthesis Sequential Functionalisation

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine (CAS 2454396-94-0) is a polyhalogenated heterocyclic building block featuring a pyrido[4,3-d]pyrimidine core with chlorine atoms at positions 4 and 7 and a fluorine at position 8. This substitution pattern furnishes two electronically differentiated leaving groups for sequential functionalization, a design principle exploited in the assembly of clinical-stage KRAS G12D inhibitors such as MRTX1133.

Molecular Formula C7H2Cl2FN3
Molecular Weight 218.01 g/mol
Cat. No. B11764409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine
Molecular FormulaC7H2Cl2FN3
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl
InChIInChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H
InChIKeyQLYAWOKSYVXHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine – A Strategic Heterocyclic Intermediate


4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine (CAS 2454396-94-0) is a polyhalogenated heterocyclic building block featuring a pyrido[4,3-d]pyrimidine core with chlorine atoms at positions 4 and 7 and a fluorine at position 8 . This substitution pattern furnishes two electronically differentiated leaving groups for sequential functionalization, a design principle exploited in the assembly of clinical-stage KRAS G12D inhibitors such as MRTX1133 . The compound is supplied as a 97–98% purity research intermediate .

Why 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine Cannot Be Swapped with In‑Class Intermediates


Pyrido[4,3-d]pyrimidine intermediates sharing the same core but differing in halogen placement are not interchangeable. The 4,7-dichloro-8-fluoro arrangement creates an orthogonal reactivity gradient: the C4 chlorine on the pyrimidine ring is activated toward SNAr and cross‑coupling, while the C7 chlorine on the pyridine ring and the C8 fluorine remain intact during the first derivatisation [1]. Regioisomeric scaffolds such as 5,7-dichloropyrido[4,3-d]pyrimidine exhibit a reversed selectivity (C5 > C7), leading to a different substitution sequence and final connectivity [2]. Using a non‑fluorinated analog (e.g., 4,7-dichloropyrido[4,3-d]pyrimidine, CAS 1260670-81-2) would forfeit the electron‑withdrawing and metabolic‑stability contributions of the 8‑fluoro group, altering both reactivity and the drug‑like properties of downstream products .

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine – Comparator‑Based Quantitative Differentiation Evidence


Orthogonal Leaving‑Group Reactivity Enables Sequential C4‑then‑C7 Functionalisation

The 4,7-dichloro substitution pattern, combined with the electron‑withdrawing 8‑fluoro group, creates a reactivity gradient that allows selective displacement at C4 before C7. In the MRTX1133 synthetic route, POCl3‑mediated chlorination converts the dione precursor to 2,4,7‑trichloro‑8‑fluoropyrido[4,3‑d]pyrimidine; the C4 chlorine is then selectively displaced with 3,8‑diazabicyclo[3.2.1]octane‑8‑carboxylic acid tert‑butyl ester via SNAr, leaving the C7 chlorine intact for a subsequent Suzuki coupling [1].

Medicinal Chemistry KRAS G12D Inhibitor Synthesis Sequential Functionalisation

8‑Fluoro Substitution Modulates Lipophilicity and Electron Deficiency Relative to Non‑Fluorinated Analogs

The 8‑fluoro substituent imparts a calculated LogP of approximately 2.0, as reported in vendor analytical data . In contrast, the corresponding non‑fluorinated analog 4,7‑dichloropyrido[4,3‑d]pyrimidine (CAS 1260670-81-2) possesses a lower predicted LogP of approximately −0.61 (ACD/LogP for the unsubstituted pyrido[4,3‑d]pyrimidine core) , indicating that the fluorine atom increases lipophilicity by roughly 2.6 log units.

Physicochemical Property Optimisation Fluorine Chemistry LogP

Direct Application in the Synthesis of a Sub‑Nanomolar KRAS G12D Inhibitor (MRTX1133 KD = 0.2 pM)

4,7‑Dichloro‑8‑fluoropyrido[4,3‑d]pyrimidine is the direct precursor to 2,4,7‑trichloro‑8‑fluoropyrido[4,3‑d]pyrimidine, the key intermediate used in the published synthesis of MRTX1133 . MRTX1133 binds KRAS G12D with an estimated KD of 0.2 pM and inhibits ERK phosphorylation in AGS cells with an IC50 of 2 nM [1]. Related pyrido[4,3‑d]pyrimidine analogs bearing deuterated methylene linkers show KRAS G12D RBD peptide inhibition IC50 values of 0.48–1.21 nM [2].

KRAS G12D Oncology Drug Discovery Intermediate Target Protein Degradation

Purity Specification ≥97% Suitable for Multi‑Step Medicinal Chemistry Without Additional Purification

Commercial suppliers including Fluorochem, AKSci, and Leyan supply 4,7‑dichloro‑8‑fluoropyrido[4,3‑d]pyrimidine at 97–98% purity (HPLC) . This contrasts with less‑common regioisomers that are frequently offered at lower purity (e.g., 95%) due to challenging chromatographic separation of positional isomers.

Chemical Procurement Purity Assurance Reproducibility

Supply Chain Multi‑Sourcing at Gram Scale Reduces Lead‑Time Risk

4,7‑Dichloro‑8‑fluoropyrido[4,3‑d]pyrimidine is available from multiple independent suppliers (Fluorochem, AKSci, Leyan, Bidepharm, Biomart) in pack sizes from 100 mg to 5 kg, with pricing transparency at the 100 mg–1 g scale . In contrast, the closely related 2,4,7‑trichloro‑8‑fluoropyrido[4,3‑d]pyrimidine is stocked by fewer vendors and is typically limited to smaller quantities (≤500 mg) .

Supply Chain Resilience Bulk Procurement Research Intermediate

Optimal Procurement Scenarios for 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine


KRAS G12D Inhibitor Lead Optimisation and Scale‑Up

Use as the core building block for iterative SAR exploration of non‑covalent KRAS G12D inhibitors following the MRTX1133 pharmacophore model. The C4/C7 orthogonality permits parallel library synthesis at two diversity points [1], while the 8‑fluoro group provides the optimal LogP (~2.0) for CNS‑sparing, orally bioavailable candidates .

Sequential Diversification for Focused Kinase Libraries

Leverage the reactivity gradient (C4 SNAr > C7 cross‑coupling) to prepare focused libraries of 4‑amino‑7‑aryl/heteroaryl‑pyrido[4,3‑d]pyrimidines targeting the kinase hinge‑binding motif. This strategy mirrors the published regioselective functionalisation of 5,7‑dichloro scaffolds but with the added electronic tuning of the 8‑fluoro substituent [2].

Process Chemistry Route Scouting for GMP Intermediate Supply

The compound's multi‑vendor availability at 97–98% purity from gram to kilogram scale makes it suitable for process development and initial GMP campaigns, where supply chain redundancy and consistent input quality are critical for regulatory starting material designation.

Fluorinated Heterocycle Methodology Development

Employ as a model substrate for developing new Pd‑catalysed cross‑coupling or photoredox methods on polyhalogenated pyrido[4,3‑d]pyrimidines, where the electronic influence of the C8 fluorine on oxidative addition and transmetallation rates can be systematically studied [3].

Quote Request

Request a Quote for 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.